2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
Description
This compound is a structurally complex acetamide derivative characterized by multiple functional groups:
- Trichloroethyl group (CCl₃CH₂): Enhances lipophilicity and may influence steric interactions .
- Carbothioylamino linkage (-NH-CS-NH-): Provides sulfur-based reactivity and hydrogen-bonding capacity .
- Diazenyl-linked 2-methylphenyl anilino substituent: The diazenyl (-N=N-) group introduces conjugation and redox activity, while the methyl groups modulate steric and electronic effects .
Properties
CAS No. |
294655-11-1 |
|---|---|
Molecular Formula |
C19H19Cl3FN5OS |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
2-fluoro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H19Cl3FN5OS/c1-11-5-3-4-6-15(11)28-27-13-7-8-14(12(2)9-13)24-18(30)26-17(19(20,21)22)25-16(29)10-23/h3-9,17H,10H2,1-2H3,(H,25,29)(H2,24,26,30) |
InChI Key |
VZDKQEMOSBIJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the azo group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine or chlorine atoms with other functional groups .
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the preparation of other complex molecules. Its unique functional groups allow for diverse chemical reactions.
- Precursor for Complex Molecules : It can be utilized as a building block in the synthesis of more intricate compounds, potentially leading to novel materials with specific properties.
Biology
- Biological Interactions : The unique structure makes it a candidate for studying interactions with biological systems. Its potential to bind with enzymes or receptors opens avenues for understanding biochemical pathways.
- Therapeutic Applications : Research is ongoing to explore its efficacy as a drug candidate for various diseases. The compound's ability to modulate biological activity positions it as a significant subject of study in pharmacology.
Medicine
- Anticancer Research : Preliminary studies suggest that the compound may exhibit antitumor activity. Investigations into its mechanisms of action are crucial for assessing its therapeutic potential.
- Drug Development : Ongoing research aims to optimize the compound's properties for use in drug formulations targeting specific diseases.
Industry
- Material Development : The compound is being explored for its utility in developing new materials, particularly those requiring specific chemical properties.
- Intermediate Production : It functions as an intermediate in the synthesis of specialty chemicals used in various industrial applications.
Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-fluoro-N-(2,2,2-trichloro-1-hydroxy-ethyl)-acetamide | Hydroxy group instead of azo | Potentially similar biological interactions |
| 2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-acetamide | Naphthalene moiety | Different chemical reactivity |
Uniqueness
The combination of fluorine, chlorine, and azo groups distinguishes 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide from other compounds. This unique structure imparts specific chemical and biological properties that are valuable across various research domains.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Key Observations:
- Diazenyl vs. Carbothioyl : The diazenyl group in the target compound introduces π-conjugation absent in ’s dibromo-methoxyphenyl analogue, which may enhance UV absorption for analytical detection .
- Steric Effects : The trichloroethyl group imposes greater steric hindrance than alachlor’s methoxymethyl group, possibly reducing enzymatic metabolism .
Physicochemical Properties
Collision Cross-Section (CCS) Comparison (if applicable):
While CCS data for the target compound are unavailable, ’s analogue with a dibromo-methoxyphenyl group shows CCS values of 189.9 Ų (M+H)+, suggesting that bulky substituents significantly increase molecular surface area . The target compound’s diazenyl and trichloroethyl groups may yield comparable or higher CCS values.
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on various studies.
Chemical Structure
The compound features a triazole ring which is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antibacterial properties. For instance, compounds similar to N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Case Study: Anticancer Activity
A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to cell death .
The biological activity of N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide may involve:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial function.
- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties that protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
